molecular formula C9H7N3O5 B2889134 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1006432-94-5

5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No.: B2889134
CAS No.: 1006432-94-5
M. Wt: 237.171
InChI Key: DEIMZQAJDJJZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure

Scientific Research Applications

5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and organic synthesis. The presence of a pyrazole ring, known for its biological activity, and a furan ring, a common structure in natural products, makes it valuable for research.

Molecular Formula: C9H7N3O5

Potential Applications

  • Medicinal Chemistry The compound is studied for its potential as a pharmacophore in drug design.
  • Organic Synthesis It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Studies It is used to understand the interactions between heterocyclic compounds and biological targets like enzymes and receptors.

Properties

The molecular weight of 5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid is 285.64 g/mol .

Chemical Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
  • Reduction: Reduction reactions can occur at the furan ring, converting it to a tetrahydrofuran derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings. Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, depending on the reagents used.

Comparison with Similar Compounds

Biological Activity

5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid, a compound with the molecular formula C₉H₇N₃O₅, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a furoic acid moiety attached to a pyrazole ring, which is known for its diverse biological activities. The presence of the nitro group on the pyrazole enhances its reactivity and potential therapeutic effects.

PropertyValue
Molecular FormulaC₉H₇N₃O₅
Molecular Weight237.17 g/mol
CAS Number1006432-94-5
Hazard InformationIrritant

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to this compound showed activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with vital metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also exert similar effects, potentially providing therapeutic benefits in inflammatory diseases.

Antioxidant Properties

Antioxidant activity is another crucial aspect of this compound's biological profile. Studies have shown that pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . The antioxidant capacity is often evaluated using assays like DPPH radical scavenging.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Modulation of Cell Signaling Pathways : Pyrazole derivatives may affect signaling pathways related to inflammation and apoptosis.
  • Direct Interaction with Bacterial Cells : The structural characteristics allow for potential binding to bacterial membranes or essential proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological potential:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • Anti-inflammatory Study : Compounds structurally similar to this compound were evaluated for their ability to inhibit TNF-α and IL-6 in vitro, demonstrating significant reductions compared to control groups .

Properties

IUPAC Name

5-[(3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c13-9(14)7-2-1-6(17-7)5-11-4-3-8(10-11)12(15)16/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIMZQAJDJJZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.